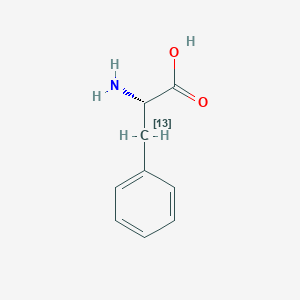
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system fused with an oxathiane ring. The presence of a hydroxymethyl group further adds to its chemical diversity. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide can facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production rate and consistency. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under hydrogenation conditions to modify the oxathiane ring.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to a fully saturated oxathiane ring.
科学研究应用
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical processes.
作用机制
The mechanism of action of 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
6H-Purin-6-one, 1,9-dihydro-9-(hydroxymethyl)-: Lacks the oxathiane ring, making it less complex.
6H-Purin-6-one, 1,9-dihydro-9-(6-(methyl)-1,4-oxathian-2-yl)-: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
The presence of both the purine and oxathiane rings, along with the hydroxymethyl group, makes 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one unique. This combination of structural features contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
132062-70-5 |
|---|---|
分子式 |
C10H12N4O3S |
分子量 |
268.29 g/mol |
IUPAC 名称 |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3S/c15-1-6-2-18-3-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7-/m1/s1 |
InChI 键 |
QYSGOJUTOOBWML-RNFRBKRXSA-N |
SMILES |
C1C(OC(CS1)N2C=NC3=C2N=CNC3=O)CO |
手性 SMILES |
C1[C@H](O[C@H](CS1)N2C=NC3=C2NC=NC3=O)CO |
规范 SMILES |
C1C(OC(CS1)N2C=NC3=C2NC=NC3=O)CO |
同义词 |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-3H-purin-6-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[(Z)-styryl]benzene](/img/structure/B162261.png)













